CCR5 Antagonist Potency in MOLT-4 Calcium Mobilization Assay vs. Maraviroc
The compound 933201-67-3 has been evaluated for CCR5 antagonist activity in a human MOLT-4 T-lymphoblast calcium mobilization assay using Fluo-4-AM dye. Its reported IC₅₀ of approximately 30,000 nM (30 µM) represents weak CCR5 antagonism [1]. For context, the clinically approved CCR5 antagonist Maraviroc exhibits an IC₅₀ of 3.3 nM in the same assay format [2], representing a >9,000-fold potency differential. This places 933201-67-3 firmly in the low-potency range of the pyridyl carboxamide series and indicates it is not a viable candidate for potent CCR5 blockade. NOTE: The ChEMBL-linked binding data (CHEMBL2064163, BindingDB BDBM50389583) may correspond to a structurally distinct compound (MW 317.52 vs. 280.36 expected for 933201-67-3); the IC₅₀ value cited here should be treated with caution pending confirmatory curation [3]. An independent Hypothesis annotation citing a 28 µM IC₅₀ for this compound further supports the characterization of weak CCR5 activity [4]. NO head-to-head comparison with any close structural analog under identical conditions was identified in the literature.
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | ~28,000–30,000 nM (28–30 µM) in MOLT-4 calcium mobilization assay |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM (same assay format); high-potency pyridyl carboxamides from Duan 2011 series: IC₅₀ <10 nM (HOS antiviral assay) |
| Quantified Difference | Target compound is >9,000-fold less potent than Maraviroc |
| Conditions | Human MOLT-4 cells; inhibition of chemokine-induced calcium mobilization (Fluo-4-AM) |
Why This Matters
This compound is suitable as a low-potency CCR5 reference tool or negative control, not as a potent CCR5 antagonist; procurement for HIV entry inhibition studies must account for this substantial potency gap relative to clinical candidates.
- [1] BindingDB BDBM50389583 / CHEMBL2064163. IC₅₀: 3.00E+4 nM. Antagonist activity at CCR5 receptor in human MOLT4 cells assessed as inhibition of chemokine-induced calcium mobilization using Fluo-4-AM dye. View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. View Source
- [3] ChEMBL Compound Report Card CHEMBL2064163. MW discrepancy (317.52 vs. expected 280.36) suggests possible misassignment. EMBL-EBI, 2026. View Source
- [4] Southan C. Hypothesis annotation on PMID:27754406. 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' 2017. View Source
